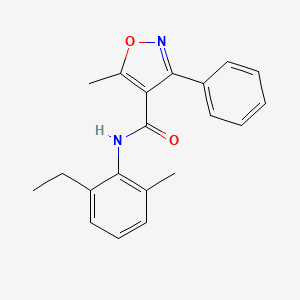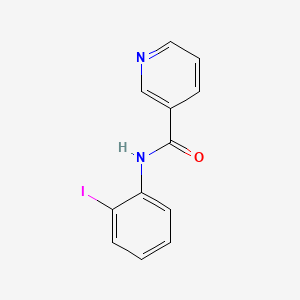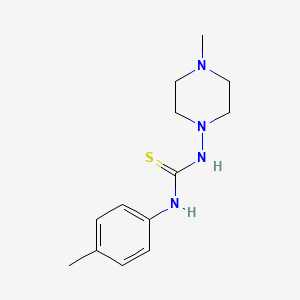![molecular formula C12H9N5O3 B5620789 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline](/img/structure/B5620789.png)
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a 2-methyl-5-nitro-1,2,4-triazol-3-yl group
Preparation Methods
The synthesis of 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline involves several steps. One common synthetic route includes the nitration of a triazole derivative followed by its reaction with a quinoline derivative. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as energetic materials
Mechanism of Action
The mechanism of action of 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring system can intercalate with DNA, affecting its function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline include:
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline: This compound has a sulfur atom instead of an oxygen atom linking the triazole and quinoline rings.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: This compound contains a triazole ring system similar to the one in the target compound.
1,1′-Dihydroxy-3,3′-dinitro-bis-1,2,4-triazole: This compound is a bis-heterocyclic motif with energetic properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKACMQEKPZARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS*,10aS*)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5620706.png)


![1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine](/img/structure/B5620719.png)
![5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5620734.png)

![2-[(4-butylphenyl)amino]-N-phenylacetamide](/img/structure/B5620743.png)
![(3R*,5S*)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5620747.png)
![(4S)-N-ethyl-4-{[(3'-fluorobiphenyl-3-yl)carbonyl]amino}-1-methyl-L-prolinamide](/img/structure/B5620755.png)
![3-Methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole](/img/structure/B5620765.png)


![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5620795.png)

